tert-Butyl (2-cyanophenyl)carbamate
Overview
Description
tert-Butyl (2-cyanophenyl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further connected to a 2-cyanophenyl group. This compound is often used in organic synthesis as a protecting group for amines due to its stability and ease of removal under mild conditions.
Mechanism of Action
Target of Action
Tert-Butyl (2-cyanophenyl)carbamate is a complex organic compound Similar compounds have been used in the synthesis of novel benzimidazoles , suggesting that it may interact with enzymes or receptors involved in these pathways.
Mode of Action
It’s known that carbamates typically work by interacting with their targets and causing conformational changes . These changes can affect the function of the target, leading to downstream effects.
Biochemical Pathways
It’s known that similar compounds are used in the synthesis of benzimidazoles , which are involved in a variety of biochemical pathways. These pathways could potentially be affected by the action of this compound.
Pharmacokinetics
The physical and chemical properties of the compound, such as its molecular weight , can influence its pharmacokinetic properties.
Result of Action
It’s known that similar compounds can cause conformational changes in their targets , which can lead to downstream effects at the molecular and cellular level.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the temperature . .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Curtius Rearrangement: One common method for synthesizing tert-butyl (2-cyanophenyl)carbamate involves the Curtius rearrangement. This process starts with the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to the formation of an acyl azide intermediate.
Copper-Catalyzed Cross-Coupling: Another method involves the copper-catalyzed cross-coupling of amines with alkoxycarbonyl radicals generated from carbazates.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the Curtius rearrangement method due to its efficiency and high yield. The process is optimized to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (2-cyanophenyl)carbamate can undergo oxidation reactions, often facilitated by strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Oxidized derivatives of the carbamate.
Reduction: Corresponding amines.
Substitution: Substituted carbamates or other derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl (2-cyanophenyl)carbamate is widely used as a protecting group for amines in organic synthesis. Its stability under basic conditions and ease of removal under acidic conditions make it a valuable tool in multi-step synthesis processes .
Biology and Medicine: In biological and medicinal chemistry, this compound is used in the synthesis of various pharmaceuticals. It serves as an intermediate in the preparation of drugs that target specific enzymes or receptors, contributing to the development of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its role as a protecting group in the synthesis of complex molecules is crucial for the manufacture of high-value products .
Comparison with Similar Compounds
tert-Butyl (2-aminophenyl)carbamate: This compound is similar in structure but contains an amino group instead of a cyano group.
tert-Butyl (substituted benzamido)phenylcarbamate: These derivatives are used for their anti-inflammatory properties and are synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids.
Uniqueness: tert-Butyl (2-cyanophenyl)carbamate is unique due to the presence of the cyano group, which imparts different reactivity and properties compared to its amino-substituted counterparts. This makes it suitable for specific applications where the cyano group plays a crucial role in the desired chemical transformations.
Properties
IUPAC Name |
tert-butyl N-(2-cyanophenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)14-10-7-5-4-6-9(10)8-13/h4-7H,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYTZDSWLJPPRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60473791 | |
Record name | tert-Butyl (2-cyanophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60473791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163229-43-4 | |
Record name | tert-Butyl (2-cyanophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60473791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 163229-43-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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